5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a 3,5-difluorobenzyl group. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzyl bromide and 1H-1,2,4-triazole.
Nucleophilic Substitution: 3,5-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophiles or nucleophiles; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-difluorobenzyl bromide
- 3,5-difluorobenzyl alcohol
- 3,5-difluorobenzyl mercaptan
Uniqueness
5-(3,5-difluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the 3,5-difluorobenzyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The triazole ring contributes to its stability and reactivity, while the 3,5-difluorobenzyl group enhances its biological activity and specificity.
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-6-1-5(2-7(11)4-6)3-8-13-9(12)15-14-8/h1-2,4H,3H2,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISVWJFKZYNRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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